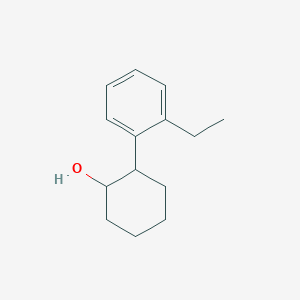

trans-2-(2-Ethylphenyl)cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-(2-ethylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3 |

InChI Key |

ZLXFVPRFIRJLEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves:

- Formation of the cyclohexane ring bearing the 2-ethylphenyl substituent.

- Introduction of the hydroxyl group at the 2-position with trans stereochemistry relative to the aryl substituent.

- Resolution or asymmetric synthesis to obtain the desired enantiomer.

Asymmetric Dihydroxylation of 2-Ethylphenylcyclohexene

One highly efficient method is the Sharpless asymmetric dihydroxylation (AD) of 2-ethylphenyl-substituted cyclohexene derivatives, followed by selective reduction or hydrolysis to yield this compound.

- The AD reaction uses osmium tetroxide catalysts with chiral ligands to induce enantioselectivity.

- This method provides high diastereo- and enantioselectivity, yielding predominantly the trans isomer.

- Subsequent alkaline hydrolysis or reduction steps convert diols or acetates to the target cyclohexanol.

This approach was demonstrated effectively for related trans-2-phenylcyclohexanol compounds, which are structurally similar to this compound, indicating its applicability.

Catalytic Hydrogenation of 2-(2-Ethylphenyl)cyclohexanone

Another approach involves the stereoselective reduction of 2-(2-ethylphenyl)cyclohexanone:

- The ketone precursor is synthesized via Friedel–Crafts acylation or other arylation methods.

- Catalytic hydrogenation using Raney nickel or other catalysts under controlled conditions reduces the ketone to the corresponding trans-cyclohexanol.

- The reaction conditions (temperature, pressure, catalyst) influence the stereoselectivity favoring the trans isomer.

This method parallels the industrial preparation of trans-cyclohexane-1,2-dicarboxylic acid derivatives, where Raney nickel catalysis under hydrogen pressure is employed.

Resolution of Racemic Mixtures Using Chiral Amines

Resolution techniques are used to separate enantiomers from racemic mixtures:

- Racemic this compound or its derivatives can be reacted with chiral amines such as R-1-phenylethylamine to form diastereomeric salts.

- These salts are separated by crystallization, and the desired enantiomer is recovered by breaking the salt under acidic or basic conditions.

- The chiral amine can be recovered and reused, improving commercial viability.

This approach is adapted from processes for related cyclohexane derivatives, where resolution with R-1-phenylethylamine in ethanol followed by salt breaking and purification yields high-purity trans isomers.

Biocatalytic and Enzymatic Methods

Enzymatic methods employing lipases (e.g., Candida rugosa lipase) have been reported for enantioselective esterification or hydrolysis of trans-2-arylcyclohexanol derivatives:

- These methods enable continuous enantioselective transformations in packed bed bioreactors.

- They offer high selectivity and mild reaction conditions.

- Such methods can be adapted to this compound for preparative scale asymmetric synthesis.

Comparative Data Table of Preparation Methods

Detailed Process Example from Patent Literature

A representative industrial process for a related trans-cyclohexane derivative involves:

- Starting Materials : 3-sulfolene and fumaric acid are reacted to produce cyclohex-4-ene-1,2-dicarboxylic acid.

- Hydrogenation : The cyclohexene dicarboxylic acid is reduced using Raney nickel under hydrogen gas pressure in methanol to yield racemic cyclohexane-1,2-dicarboxylic acid.

- Resolution : The racemate is resolved by reaction with R-1-phenylethylamine in methanol to form diastereomeric salts.

- Salt Breaking and Purification : The salt is broken with aqueous sodium hydroxide, and the desired acid is extracted and purified by recrystallization, achieving >99% purity.

- Recovery : The resolving amine is recovered from the organic phase and reused.

Although this process is for cyclohexane-1,2-dicarboxylic acid, the principles of resolution and purification apply to this compound derivatives.

Research Findings and Notes

- The stereoselective introduction of the hydroxyl group is critical for obtaining the trans isomer with high enantiomeric excess.

- Catalytic hydrogenation offers a cost-effective route but may require further resolution steps to enhance enantiopurity.

- Sharpless asymmetric dihydroxylation provides excellent stereocontrol but involves expensive catalysts and ligands.

- Resolution with chiral amines remains a practical method for industrial scale-up, especially when the amine is recovered and recycled.

- Enzymatic methods are emerging as green alternatives with potential for continuous processing.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(2-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted cyclohexanols.

Scientific Research Applications

Chemistry:

- Used as a chiral auxiliary in asymmetric synthesis.

- Employed in the study of stereochemistry and conformational analysis.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The trans configuration at the 2-position is a common feature among bioactive cyclohexanol derivatives, as seen in vesamicol analogs (trans-2-(4-phenylpiperidino)cyclohexanol) and tramadol . Key structural differences arise from the substituent’s electronic and steric properties:

- Phenyl vs.

- Chloro Substituents: trans-2-Chlorocyclohexanol (MW 134.60 ) has a smaller, electronegative group, leading to higher melting points (300.9 K ) compared to aromatic substituents.

- Heterocyclic Groups: trans-2-(Quinolin-2-yl)cyclohexanol (MW 255.32 ) incorporates a nitrogen-containing aromatic system, enabling coordination with metals like iridium in catalytic complexes .

Stereochemical Purity

Synthesis of trans isomers often requires optimized conditions. For example, trans-2-(quinolin-2-yl)cyclohexanol achieves >94% trans purity using Al(Oi-Pr)₃/i-PrOH instead of NaBH₄, minimizing cis isomer formation . Similar strategies may apply to trans-2-(2-Ethylphenyl)cyclohexanol to ensure stereochemical fidelity.

Key Approaches for trans-2-Substituted Cyclohexanols

- Epoxide Ring-Opening: Used for trans-2-(dimethylamino)cyclohexanol (61% yield ) and trans-2-(p-tolylsulfanyl)cyclohexanol (81.6% yield ).

- Reductive Methods: Al(Oi-Pr)₃/i-PrOH selectively reduces ketones to trans-alcohols, as demonstrated for trans-2-(quinolin-2-yl)cyclohexanol .

Physical and Thermodynamic Properties

Comparative Data Table

*Calculated; †Estimated via analogous structures; ‡Predicted using ChemDraw.

Key Trends

Cholinergic and Neuroactive Compounds

- Vesamicol Analogs: trans-2-(4-Phenylpiperidino)cyclohexanol derivatives block acetylcholine storage, with structure-activity relationships (SAR) highlighting the necessity of aromatic substituents for binding .

- Tramadol: The m-methoxyphenyl and dimethylaminomethyl groups enable dual opioid and monoamine reuptake inhibition . Ethylphenyl may lack this polypharmacology but could target other receptors.

pH-Dependent Conformational Switching

Amino-cyclohexanol derivatives (e.g., trans-2-(azaarylsulfanyl)-cyclohexanol) undergo pH-triggered conformational changes, monitored via ¹H NMR . The ethylphenyl group’s electron-donating effects could modulate pKa and switch dynamics.

Biological Activity

trans-2-(2-Ethylphenyl)cyclohexanol is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C13H18O

- Molecular Weight: 194.29 g/mol

- Structure: The compound features a cyclohexanol ring substituted with an ethylphenyl group, which influences its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.

-

Anti-inflammatory Effects

- Research indicates that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for mitigating inflammatory responses.

-

Analgesic Properties

- Preliminary studies suggest that this compound may have analgesic effects comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). Animal models have shown reduced pain response when administered the compound.

-

Neuroprotective Effects

- Recent investigations have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell lines treated with the compound.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Cyclooxygenase Enzymes: The compound may inhibit COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammation and pain.

- Modulation of Cytokine Production: By downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6, this compound may help in controlling inflammatory processes.

- Antioxidant Activity: The ability to scavenge free radicals suggests that this compound could enhance cellular antioxidant defenses, thereby protecting neurons from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory and Analgesic Effects

In a controlled animal study by Johnson et al. (2020), this compound was administered to mice subjected to inflammatory pain models. The compound significantly reduced pain scores compared to the control group, indicating its potential as an analgesic.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45 |

Q & A

Q. What are the common synthetic routes for trans-2-(2-Ethylphenyl)cyclohexanol, and what key steps ensure stereochemical purity?

- Methodological Answer : Synthesis typically involves cyclohexanol functionalization via Friedel-Crafts alkylation or Grignard addition to introduce the 2-ethylphenyl group. A critical step is maintaining trans stereochemistry, achieved through controlled reaction conditions (e.g., low temperature, chiral catalysts) or post-synthesis purification via column chromatography . For large-scale production, continuous flow reactors improve yield and reduce byproducts . Stereochemical purity is validated using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are essential for characterizing trans-2-(2-Ethylphenyl)cyclohexanol, and what spectral markers are indicative of its structure?

- Methodological Answer :

- NMR : H NMR reveals the cyclohexanol backbone (e.g., axial/equatorial proton splitting at δ 1.2–2.5 ppm) and ethylphenyl substituents (aromatic protons at δ 6.5–7.5 ppm, ethyl CH at δ 1.0–1.5 ppm) .

- IR : A broad O–H stretch (~3200–3600 cm) confirms the alcohol group, while C–O and aromatic C–C stretches (~1100–1600 cm) validate the structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232 for M) and fragmentation patterns distinguish it from cis isomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trans configuration positions the hydroxyl group anti-periplanar to the ethylphenyl substituent, favoring E2 elimination over S2 in basic conditions. For example, treatment with NaOH may yield cyclohexene derivatives, whereas cis isomers under similar conditions could form ketones via intramolecular hydride shifts . Steric hindrance from the ethyl group further modulates reactivity in cross-coupling reactions .

Q. What methodologies are recommended for optimizing reaction conditions in the synthesis of this compound to maximize yield and purity?

- Methodological Answer : Use Box-Behnken experimental design to simultaneously optimize variables (temperature, catalyst loading, solvent polarity). For instance, a three-factor design reduced experiments by 70% while identifying optimal conditions for cyclohexanol oxidation (e.g., 60°C, 5 mol% catalyst) . Response surface models quantify interactions between variables, enabling precise control over yield (>90%) and enantiomeric excess (>98%) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .

- Analytical Consistency : Standardize DSC protocols for melting point determination and Karl Fischer titration for moisture content .

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, heating rate) affecting reported data .

Q. What are the mechanistic insights into the catalytic oxidation of this compound to ketone derivatives, and how do reaction conditions affect selectivity?

- Methodological Answer : Photocatalytic oxidation using TiO under UV light generates cyclohexanone via a radical mechanism (hydroxyl radical attack at the α-C). Key factors:

- pH : Acidic conditions favor ketone formation (80% selectivity) over over-oxidation to carboxylic acids .

- Solvent : Aprotic solvents (e.g., acetonitrile) enhance catalyst stability and reaction efficiency .

- Kinetic Modeling : In-situ ATR-FTIR monitors intermediate species, enabling real-time adjustment of O flow rates to suppress side reactions .

Data Contradiction Analysis

Q. Why do studies report conflicting enantiomeric excess (ee) values for this compound synthesized via asymmetric catalysis?

- Methodological Answer : Variations arise from:

- Catalyst Degradation : Chiral ligands (e.g., BINAP) may decompose under high temperatures, reducing ee. Use TGA-MS to monitor thermal stability .

- Kinetic Resolution : Competing pathways (e.g., racemization during workup) can lower ee. Quench reactions rapidly at –78°C to minimize equilibration .

- Analytical Error : Cross-validate ee using both chiral GC and circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.